[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol
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Overview
Description
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is an organic compound with a complex structure that includes both amino and hydroxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol typically involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxymethyl groupsCommon reagents used in these reactions include alkyl halides and amines under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxymethyl sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the amino group can produce primary amines .
Scientific Research Applications
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism by which [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the amino-propyl group but has an imidazole ring instead of a benzene ring.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Contains similar amino and hydroxyl groups but differs in the overall structure and functional groups.
Uniqueness: [3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[3-(3-aminopropoxy)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C11H17NO3/c12-2-1-3-15-11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,1-3,7-8,12H2 |
InChI Key |
SWECNSWVZPFOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CO)OCCCN)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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